Diethyl glutaconate Diethyl glutaconate
Brand Name: Vulcanchem
CAS No.: 2049-67-4
VCID: VC21178499
InChI: InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+
SMILES: CCOC(=O)CC=CC(=O)OCC
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol

Diethyl glutaconate

CAS No.: 2049-67-4

Cat. No.: VC21178499

Molecular Formula: C9H14O4

Molecular Weight: 186.2 g/mol

* For research use only. Not for human or veterinary use.

Diethyl glutaconate - 2049-67-4

Specification

CAS No. 2049-67-4
Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
IUPAC Name diethyl (E)-pent-2-enedioate
Standard InChI InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+
Standard InChI Key JHCKGVJZNIWNJK-AATRIKPKSA-N
Isomeric SMILES CCOC(=O)C/C=C\C(=O)OCC
SMILES CCOC(=O)CC=CC(=O)OCC
Canonical SMILES CCOC(=O)CC=CC(=O)OCC
Boiling Point 237.0 °C

Introduction

Diethyl glutaconate presents as a colorless to pale yellow liquid under standard conditions. Its physical and chemical properties have been well-documented across multiple reference sources, making it a well-characterized compound for research and industrial applications.

Basic Identification and Structural Information

The following table summarizes the key identifying information for diethyl glutaconate:

PropertyValueSource
CAS Registry Number2049-67-4
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.21 g/mol
IUPAC Standard InChIKeyJHCKGVJZNIWNJK-AATRIKPKSA-N
Common SynonymsDiethyl 2-pentenedioate, Glutaconic acid diethyl ester, NSC 62678
AppearanceColorless to pale yellow liquid

Physical Properties

Diethyl glutaconate exhibits the following physical characteristics, which are important for handling, storage, and application considerations:

PropertyValueSource
Density1.048-1.053 g/cm³ (at 25°C)
Boiling Point236-238°C (at 760 mmHg)
Flash Point106.7°C (>230°F)
Physical StateLiquid
Exact Mass186.089
Polar Surface Area (PSA)52.60000

Solubility and Compatibility

Diethyl glutaconate demonstrates selective solubility characteristics that influence its applications in synthetic chemistry:

The compound is readily soluble in common organic solvents including dimethyl ether (DME), dimethyl sulfoxide (DMSO), methanol (MeOH), and acetic acid (HOAc) . This solubility profile facilitates its use in various organic reactions and synthetic procedures. The compound's limited water solubility is consistent with its ester functionality and moderate-length carbon chain.

Synthesis and Production Methods

Commercial production of diethyl glutaconate typically employs esterification of glutaconic acid with ethanol under acidic conditions. The compound is available commercially as a mixture of cis and trans isomers, with high-purity preparations (98%) available from suppliers such as Sigma-Aldrich .

The compound serves as both an end product and an intermediate in various synthetic pathways. Its presence in chemical catalogs from multiple suppliers indicates its practical significance in both research and industrial settings. The relatively straightforward synthesis pathways make it accessible for diverse applications in organic chemistry and pharmaceutical development.

Applications and Research Significance

Diethyl glutaconate demonstrates significant versatility in multiple application domains, particularly in synthetic organic chemistry and pharmaceutical development.

Pharmaceutical Applications

Diethyl glutaconate serves as a key intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) . Its unsaturated diester structure makes it valuable for constructing more complex molecular scaffolds through various reaction pathways. The compound's role as a building block in medicinal chemistry is supported by its ability to participate in addition reactions, cyclizations, and other transformations that generate structures with potential biological activity .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, diethyl glutaconate functions as:

  • A Michael acceptor in conjugate addition reactions

  • A dienophile in cycloaddition reactions

  • A precursor for heterocyclic compounds

  • A substrate for various catalytic transformations

These applications leverage the compound's unsaturated structure and ester functionalities to create more complex molecules with specific stereochemical arrangements.

Recent Research Findings

Recent research has expanded the understanding of diethyl glutaconate's synthetic utility, particularly in stereoselective reactions and the creation of biologically relevant compounds.

Organocatalytic Transformations

A significant research breakthrough involves the organocatalyzed enantioselective consecutive Michael addition of diethyl glutaconate to nitro-olefins followed by reductive cyclization. This process directly provides NH-free trans,trans-2,3,4-trisubstituted pyrrolidines with impressive diastereoselectivity (typically >88:12 dr) and enantioselectivity (>90% ee) .

This reaction pathway is particularly noteworthy because:

  • It demonstrates high stereoselectivity under organocatalytic conditions

  • It produces pyrrolidine structures related to compounds with significant biological profiles

  • It holds considerable promise for medicinal chemistry applications

  • The resulting products can function as direct organocatalysts in enantioselective Michael additions promoted by enamine activation

This research exemplifies how diethyl glutaconate can serve as a platform for developing compounds with potential pharmaceutical applications, highlighting its significance beyond its role as a simple chemical intermediate.

Structural Versatility in Chemical Transformations

The chemical versatility of diethyl glutaconate stems from its α,β-unsaturated diester structure, which provides multiple reactive sites for selective chemical transformations. Researchers have leveraged this structural arrangement to develop stereoselective synthetic methodologies that produce compounds with well-defined three-dimensional arrangements.

These structural characteristics allow diethyl glutaconate to participate in:

  • Conjugate additions with various nucleophiles

  • Cycloaddition reactions to form rings and heterocycles

  • Reductive transformations of the carbon-carbon double bond

  • Selective modifications of the ester functionalities

The combination of these reaction possibilities makes diethyl glutaconate a versatile starting material for the construction of diverse molecular architectures with potential applications in materials science, catalysis, and medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator